molecular formula C26H18ClN5OS B2843507 (Z)-2-Cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-quinolin-5-ylprop-2-enamide;hydrochloride CAS No. 1808374-55-1

(Z)-2-Cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-quinolin-5-ylprop-2-enamide;hydrochloride

Cat. No. B2843507
CAS RN: 1808374-55-1
M. Wt: 483.97
InChI Key: VCSVCSYUTBCUFH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrazole ring, a thiophene ring, and a quinoline ring. Pyrazole is a five-membered aromatic nitrogen heterocycle . Thiophene is a five-membered ring containing four carbon atoms and a sulfur atom . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications, particularly given the antimicrobial activity often associated with compounds containing pyrazole, thiophene, and quinoline rings .

properties

IUPAC Name

(Z)-2-cyano-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-N-quinolin-5-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17N5OS.ClH/c27-16-18(26(32)29-23-11-4-10-22-21(23)9-5-13-28-22)15-19-17-31(20-7-2-1-3-8-20)30-25(19)24-12-6-14-33-24;/h1-15,17H,(H,29,32);1H/b18-15-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSVCSYUTBCUFH-MWIGPOFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C(C#N)C(=O)NC4=CC=CC5=C4C=CC=N5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C(/C#N)\C(=O)NC4=CC=CC5=C4C=CC=N5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-N-(quinolin-5-yl)prop-2-enamide hydrochloride

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